1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine
Description
Properties
IUPAC Name |
1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-9-6-4-5-7-13(9)16-11(3)12(8-15-16)10(2)14/h4-8,10H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWHVOPBLHOFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(C)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 5-methyl-1-(o-tolyl)-1H-pyrazole-4-carbaldehyde with ethanamine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine, in anticancer research. The compound has been shown to exhibit significant inhibition of cancer cell proliferation. For instance, aminopyrazole-based compounds have demonstrated efficacy against liver cancer (HepG2) and cervical cancer (HeLa) cells, with growth inhibition percentages reported at 54.25% and 38.44%, respectively . Importantly, these compounds were found to have minimal toxicity to normal fibroblast cells, suggesting a favorable therapeutic index.
Anti-inflammatory Effects
The compound's structure allows for interactions that may lead to anti-inflammatory effects. Research indicates that modifications to the pyrazole core can enhance its pharmacological properties, including anti-inflammatory activity. This makes it a candidate for further development in treating inflammatory diseases .
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Some studies have indicated dual activity against both bacterial and fungal strains, showcasing the versatility of these compounds in addressing infectious diseases . The introduction of specific substituents on the pyrazole ring can significantly alter the antimicrobial efficacy.
Material Science
Beyond medicinal applications, 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine is being explored for its potential in material sciences. Its unique chemical properties make it suitable for developing polymers and coatings with enhanced thermal stability and mechanical strength.
Agricultural Chemistry
The compound's biological activity may extend to agricultural applications as well, particularly in developing new agrochemicals that can act as herbicides or fungicides due to their antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of pyrazole-4-yl ethanamine/methanamine derivatives. Key structural analogues include:
Pharmacological Profiles
- Serotonin Receptor Affinity : The diazepane-containing analogue (1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane) exhibits selective binding to the 5-HT7 receptor (Ki = 12 nM), suggesting that pyrazole-4-yl amines may have CNS applications . The target compound’s ethanamine chain could similarly interact with amine-binding pockets in receptors.
- coli and C. albicans . The ethanamine group in the target compound may enhance solubility or target engagement compared to ketone precursors.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine increases lipophilicity (calculated logP ~1.8), whereas the target compound’s ortho-tolyl group may balance hydrophobicity and steric effects .
- Molecular Weight : Analogues range from 169.22 g/mol (3-ethyl-5-methoxy derivative) to ~280 g/mol (diazepane-containing compound), with the target compound likely intermediate (~230–250 g/mol) .
Data Tables
Table 1: Structural and Functional Comparison of Pyrazole-4-yl Amines
Table 2: Physicochemical Properties of Selected Analogues
Biological Activity
1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine, also known by its CAS number 1152950-01-0, is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in drug development.
- Molecular Formula : C13H18N3
- Molar Mass : 215.29 g/mol
- CAS Number : 1152950-01-0
Anticancer Activity
Research has indicated that pyrazole derivatives, including 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine, exhibit significant anticancer properties. A study highlighted that several pyrazole compounds showed good inhibitory activity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. Notably, one derivative displayed a mean growth inhibition percentage of 54.25% against HepG2 cells and 38.44% against HeLa cells while showing minimal toxicity to normal fibroblasts .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX). This inhibition can lead to reduced inflammation in various models of inflammatory diseases . The structural modifications at the pyrazole ring significantly affect the anti-inflammatory activity, suggesting a structure-activity relationship (SAR) that can be exploited for drug design.
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have shown promising antimicrobial activity. A review indicated that certain synthesized pyrazoles exhibited notable antifungal and antibacterial effects against both Gram-positive and Gram-negative bacteria . The compound's structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes.
Study 1: Anticancer Efficacy
In a controlled study examining the effects of various pyrazole derivatives on cancer cell lines, 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine was tested alongside other derivatives. Results indicated a significant reduction in cell viability in treated groups compared to controls, particularly in liver and cervical cancer models. The study concluded that further modifications could enhance potency and selectivity against cancer cells .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study found that compounds similar to 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine inhibited the production of TNF-alpha and IL-6 in vitro. These findings suggest potential therapeutic applications in treating chronic inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is heavily influenced by their chemical structure. Modifications at various positions on the pyrazole ring can enhance or diminish their biological effects. For instance:
Q & A
Q. What are the standard synthetic routes for preparing 1-(5-Methyl-1-(o-tolyl)-1H-pyrazol-4-yl)ethanamine?
The synthesis typically involves a nucleophilic addition-elimination reaction starting from hydrazine derivatives and β-keto esters or diketones. The pyrazole core is formed under acidic or basic conditions, followed by functionalization to introduce the o-tolyl (2-methylphenyl) group at position 1 and the ethanamine moiety at position 4. Solvent selection (e.g., ethanol, dichloromethane), temperature control, and catalysts (e.g., palladium for cross-coupling) are critical for optimizing yields, which range from 61% to 95% in analogous compounds .
Q. Which spectroscopic techniques are essential for structural characterization?
Key methods include:
- ¹H/¹³C NMR : To resolve proton environments (e.g., methyl groups, aromatic protons) and carbon backbone.
- FTIR : Identifies functional groups (e.g., N-H stretches in ethanamine).
- Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves conformational details (e.g., non-symmetric pyrazole ring geometry) using programs like SHELXL for refinement .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes:
- Enzymatic Assays : Testing inhibition of targets like parasitic enzymes (e.g., antileishmanial activity).
- Cell-Based Assays : Measuring anti-inflammatory or cytotoxic effects via cytokine profiling (e.g., IL-6, TNF-α).
- Binding Studies : Surface plasmon resonance (SPR) to assess receptor affinity .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst Tuning : Palladium/platinum catalysts accelerate cross-coupling for aryl group introduction.
- Chromatography : Gradient elution in HPLC or flash chromatography isolates pure product.
- Kinetic Studies : Monitoring reaction progress via TLC or in-situ NMR to identify rate-limiting steps .
Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?
Challenges include conformational flexibility (e.g., ethanamine side chain) and crystal twinning. Solutions involve:
Q. How do structural modifications (e.g., fluorine substitution) impact biological activity?
Comparative studies show:
- Fluorine : Enhances binding affinity via polar interactions (e.g., in anti-inflammatory analogs).
- Methyl Groups : Improve metabolic stability but may reduce solubility.
- Ethanamine Chain : Critical for target engagement (e.g., hydrogen bonding with enzymes). Structure-activity relationship (SAR) studies using docking simulations (e.g., AutoDock) validate these effects .
Q. How can contradictions in reported biological data across studies be resolved?
Contradictions may stem from assay variability (e.g., cell lines, compound purity). Approaches include:
- Standardized Protocols : Replication under controlled conditions (e.g., identical passage numbers).
- Orthogonal Assays : Confirm enzymatic activity with fluorescence-based and radiometric assays.
- Analytical Rigor : LC-MS/HPLC to verify >95% purity and exclude degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
